

PSB-1115: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PSB-1115

Cat. No.: B1679811

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **PSB-1115**, a selective antagonist of the A2B adenosine receptor. This document covers its chemical properties, mechanism of action, and key experimental data, offering valuable insights for professionals in drug discovery and development.

Core Chemical and Physical Data

PSB-1115 is a potent and selective antagonist for the human A2B adenosine receptor.^[1] It is also water-soluble, facilitating its use in a variety of experimental settings.^[1]

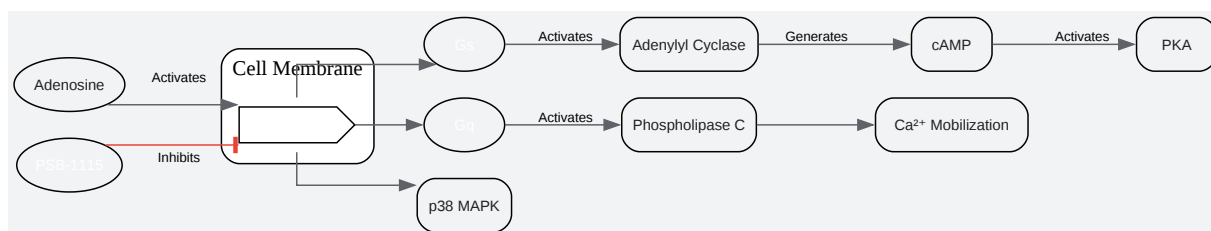
Identifier	Value	Reference
CAS Number	152529-79-8	^{[1][2][3][4][5]}
Molecular Formula	C14H14N4O5S	^{[1][3][4][5]}
Molecular Weight	350.35 g/mol	^{[1][3][4]}
Synonyms	4-(2,3,6,7-Tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)benzenesulfonic acid	^[3]
Potassium Salt CAS	409344-71-4	^[6]
Potassium Salt Formula	C14H13N4O5S • K	^{[6][7]}
Potassium Salt Weight	388.4 g/mol	^[6]

Mechanism of Action and Signaling Pathways

PSB-1115 functions as a selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor.[1][3] Under conditions of cellular stress, such as hypoxia or inflammation, extracellular adenosine levels rise, leading to the activation of A2BAR. The downstream signaling of A2BAR is complex and cell-type dependent, primarily involving the Gs and Gq proteins.

- **Gs-cAMP Pathway:** Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9][10] This in turn activates Protein Kinase A (PKA).[9][11]
- **Gq-PLC Pathway:** A2BAR can also couple to Gq proteins, activating Phospholipase C (PLC), which leads to the mobilization of intracellular calcium.[9]
- **MAPK Pathway:** The A2B receptor has also been shown to activate the p38 MAPK signaling pathway.[9]

PSB-1115, by blocking the binding of adenosine to the A2B receptor, inhibits these downstream signaling cascades.



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A2B Adenosine Receptor Signaling Pathways

Quantitative Data: Receptor Binding Affinity

PSB-1115 exhibits high selectivity for the human A2B adenosine receptor over other adenosine receptor subtypes.

Receptor Subtype	Ki (nM)	Species	Reference
A2B	53.4	Human	[1][6]
A1	> 10,000	Human	[1]
A3	> 10,000	Human	[1]
A1	2,200	Rat	[1][6]
A2A	24,000	Rat	[1][6]

Additionally, **PSB-1115** has been shown to suppress adenosine-produced cAMP elevation with an IC50 of 84.0 nM.[8][10]

Experimental Protocols

PSB-1115 has been utilized in a range of in vivo and in vitro studies to investigate its therapeutic potential in inflammation, cancer, and pain. Below are summaries of key experimental models.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for assessing the anti-inflammatory properties of a compound.

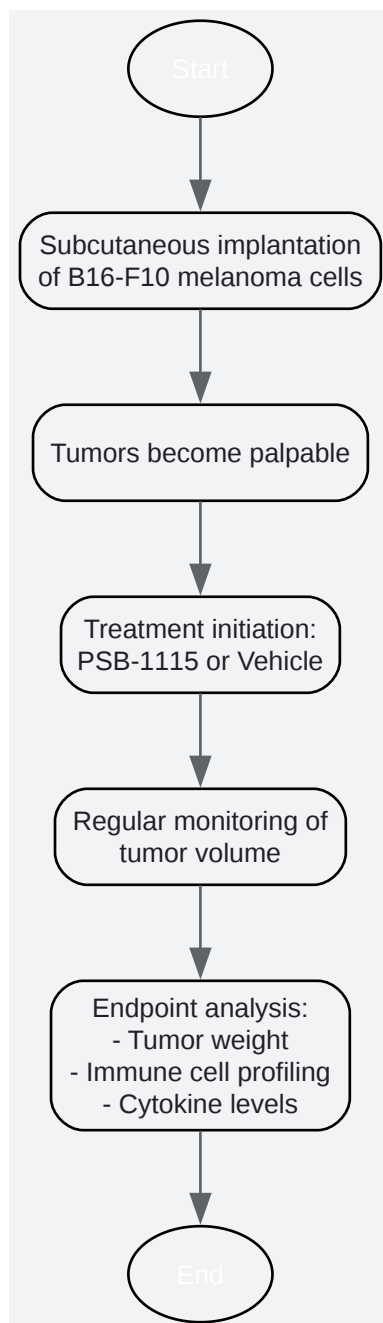
- Animals: Male Wistar rats are typically used.[6]
- Induction of Inflammation: A subplantar injection of 1% carrageenan solution into the right hind paw induces localized edema.[6]
- Drug Administration: **PSB-1115** or a vehicle control is administered, often intraperitoneally, prior to the carrageenan injection.[6]
- Measurement: The volume of the paw is measured at various time points post-injection to quantify the extent of edema and the anti-inflammatory effect of **PSB-1115**. [6]

- Findings: In some studies, **PSB-1115** has demonstrated a dose-dependent effect, with higher doses reducing edema formation.[\[2\]](#)[\[3\]](#)

Murine Melanoma Model

This model is employed to evaluate the anti-tumor and immunomodulatory effects of **PSB-1115**.

- Animals: Syngeneic mice, such as C57BL/6 for the B16-F10 melanoma cell line, are used.[\[6\]](#)
- Tumor Implantation: B16-F10 melanoma cells are injected subcutaneously into the flank of the mice.[\[6\]](#)
- Treatment Protocol: Once tumors are palpable, treatment with **PSB-1115** or a vehicle is initiated.[\[4\]](#)[\[6\]](#)
- Outcome Measures: Tumor growth is monitored regularly by measuring tumor volume.[\[4\]](#)[\[6\]](#) Additionally, immune cell infiltration (e.g., CD8+ T cells, myeloid-derived suppressor cells) within the tumor microenvironment is often analyzed.[\[4\]](#)[\[12\]](#)
- Key Observations: Treatment with **PSB-1115** has been shown to delay melanoma growth.[\[4\]](#)[\[5\]](#)[\[12\]](#) This anti-tumor effect is associated with a reduction in immunosuppressive myeloid-derived suppressor cells (MDSCs) and an increase in tumor-infiltrating CD8+ T cells and Natural Killer T (NKT) cells.[\[4\]](#)[\[12\]](#) **PSB-1115** has also been found to decrease the levels of the immunosuppressive cytokine IL-10 and the chemokine MCP-1.[\[4\]](#)[\[12\]](#)



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Workflow for Murine Melanoma Model

Concluding Remarks

PSB-1115 is a valuable research tool for investigating the role of the A2B adenosine receptor in a variety of physiological and pathological processes. Its selectivity and water solubility make it a versatile compound for both in vitro and in vivo studies. The existing body of research

points towards its potential therapeutic applications in oncology and inflammatory diseases, warranting further investigation. This guide provides a foundational understanding of **PSB-1115** to aid researchers in designing and interpreting their experiments.

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